molecular formula C14H6Br8 B13864914 1,2-Bis(2,3,5,6-tetrabromophenyl)ethane

1,2-Bis(2,3,5,6-tetrabromophenyl)ethane

Cat. No.: B13864914
M. Wt: 813.4 g/mol
InChI Key: DVJVVOVCJPONDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2,3,5,6-tetrabromophenyl)ethane typically involves the bromination of diphenylethane. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,3,5,6-tetrabromophenyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated derivatives .

Scientific Research Applications

1,2-Bis(2,3,5,6-tetrabromophenyl)ethane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2-Bis(2,3,5,6-tetrabromophenyl)ethane exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the combustion process, inhibiting the spread of fire. The molecular targets and pathways involved include the disruption of free radical chain reactions that propagate flames .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(2,3,5,6-tetrabromophenyl)ethane is unique due to its high bromine content, which provides superior flame-retardant properties. It is also less toxic compared to some other brominated flame retardants, making it a preferred choice in various applications .

Properties

Molecular Formula

C14H6Br8

Molecular Weight

813.4 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3-[2-(2,3,5,6-tetrabromophenyl)ethyl]benzene

InChI

InChI=1S/C14H6Br8/c15-7-3-8(16)12(20)5(11(7)19)1-2-6-13(21)9(17)4-10(18)14(6)22/h3-4H,1-2H2

InChI Key

DVJVVOVCJPONDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)CCC2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br

Origin of Product

United States

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